molecular formula C28H46O2Si B597063 (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal CAS No. 112828-12-3

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal

Cat. No.: B597063
CAS No.: 112828-12-3
M. Wt: 442.759
InChI Key: PAKALELHKCOBRT-JMMKEDKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal is a sophisticated synthetic intermediate of significant importance in medicinal chemistry research, particularly in the synthesis of vitamin D analogs. This compound features a protected hydroxyl group via a tert-butyldimethylsilyl (TBS) ether, a common protecting group strategy to ensure chemoselectivity during multi-step synthetic sequences. The structure contains key stereocenters and a conjugated diene system that are critical for biological activity in the final target molecules. Research utilizing this intermediate is focused on the development of novel secosteroids that target the vitamin D receptor (VDR) [https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00436c]. These investigations are crucial for exploring new therapeutic avenues in diseases such as psoriasis, cancer, and osteoporosis, as modulation of the VDR pathway can influence cell differentiation, proliferation, and apoptosis [https://www.ncbi.nlm.nih.gov/books/NBK278935/]. The precise stereochemistry, confirmed as (S) and (1R,3aS,7aR), is essential for ensuring the correct three-dimensional conformation and subsequent binding affinity of the final synthesized compound to its biological target. This product is presented to support advanced chemical synthesis and pharmacological profiling exclusively within a research laboratory setting.

Properties

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,19,21,24-26H,1,9-11,14-18H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKALELHKCOBRT-JMMKEDKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propanal is a complex organic compound with potential biological significance. Its structure suggests it may interact with various biological pathways, particularly in relation to cancer treatment and cellular activity modulation.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC34H60O3SI2
Molecular Weight573.02 g/mol
Boiling Point572.7 ± 50.0 °C (Predicted)
Density0.96 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in dichloromethane
pKa14.97 ± 0.10 (Predicted)
ColorWhite

Biological Activity Overview

Research indicates that this compound may serve as an intermediate in the synthesis of biologically active molecules, including vitamin D receptor antagonists like ZK 159222. Such compounds have been shown to exhibit significant antiproliferative activities against various cancer cell lines.

Antiproliferative Activity

In studies examining the antiproliferative effects of structurally related compounds, it was found that derivatives similar to (S)-2-((1R,3aS,7aR,E)-4-((E)-2-...) demonstrated varying degrees of potency against cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: Antiproliferative Testing

A comparative study highlighted the IC50 values of several related compounds:

CompoundCell LineIC50 (nM)
Compound 3aA5491.1
Compound 3bA5493.3
Compound 4MCF-7998

These results suggest that modifications in the side chains significantly influence the biological activity of these compounds.

The mechanism by which these compounds exert their effects is believed to involve disruption of microtubule dynamics, similar to established antitumor agents like epothilones. The presence of specific functional groups and stereochemistry appears critical for binding affinity and biological efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (S)-2-((1R,3aS,7aR,E)-4-((E)-2-(...) involves multi-step organic reactions that incorporate silyl protective groups to enhance stability and facilitate further modifications. The SAR studies indicate that structural variations can lead to significant changes in biological activity.

Comparison with Similar Compounds

Compounds with Modified Silyl Ether Groups

Feature Target Compound Analog from Analog from
Core Structure Octahydro-1H-indene with ethylidene substituents Similar bicyclic indene with (Z)-ethylidene and bis-TBDMS groups Cyclopropylpentenol side chain with bis-TBDMS-protected cyclohexylidene
Functional Groups TBDMS-oxy, propanal Bis-TBDMS-oxy, 2-methylheptanol Bis-TBDMS-oxy, cyclopropyl group
Molecular Weight ~600 g/mol (estimated) 645.16 g/mol Higher due to cyclopropylpentenol (exact value unspecified)
Key Differences Single TBDMS group; propanal terminus Additional TBDMS and bulkier alcohol group Cyclopropyl group introduces steric hindrance; altered side chain reactivity
Implications Moderate lipophilicity; aldehyde reactivity Enhanced stability but reduced solubility; potential for esterification Altered pharmacokinetics due to cyclopropyl moiety

Hydroxylated Analogs

Feature Target Compound Analog from Analog from
Core Structure TBDMS-protected cyclohexylidene Hydroxybutanyl-substituted indene Ethyl-hydroxynonenyl side chain
Functional Groups TBDMS-oxy, propanal Free hydroxyl, methylenecyclohexanol Free hydroxyl, ethyl group
Polarity Low (due to TBDMS) High Moderate
Key Differences Protected hydroxyl; stable under basic conditions Unprotected hydroxyl; prone to oxidation Hydroxyl and ethyl groups may enhance binding affinity
Implications Suitable for hydrophobic environments Potential for hydrogen bonding; metabolic susceptibility Balance of lipophilicity and reactivity

Variants with Altered Side Chains

Feature Target Compound Analog from Analog from
Core Structure Propanal-terminated indene Methylidenecyclohexanol side chain Ethanol-substituted indene with TBDMS
Functional Groups Propanal, TBDMS Methylenecyclohexanol, 6-methylheptanyl Ethanol, TBDMS-oxy
Reactivity Aldehyde enables nucleophilic additions Alcohol groups may participate in esterification Ethanol moiety could be oxidized to carboxylic acid
Key Differences Terminal aldehyde Bulky alkyl chain; free hydroxyl Ethanol instead of propanal; TBDMS placement differs
Implications Versatile for synthetic modifications Potential for prodrug strategies Altered metabolic pathways due to ethanol group

Preparation Methods

Preparation of 3(R)-(tert-Butyldimethylsilyloxy)cholestane Intermediate

The synthesis begins with the selective protection of the 3(R)-hydroxyl group on a cholestane derivative. tert-Butyldimethylsilyl chloride (TBSCl) is employed under anhydrous conditions with imidazole in dimethylformamide (DMF), achieving >95% yield.

Table 1: Reaction Conditions for TBS Protection

ParameterValue
SolventDMF
BaseImidazole (2.5 eq)
Temperature0°C → 25°C (gradual warming)
Reaction Time12 hours
Yield95%

Generation of 9,10-Secopregna Triene System

The secosteroid framework is constructed via photochemical [6π]-electrocyclic ring-opening of a previtamin D analog. Ultraviolet (UV) irradiation at 254 nm in benzene induces cleavage of the B-ring, forming the conjugated triene system.

Critical Considerations :

  • Wavelength specificity : Shorter wavelengths (254 nm) favor triene formation over side products.

  • Oxygen exclusion : Conducted under argon to prevent peroxidation.

  • Temperature control : Maintained at -10°C to suppress thermal rearrangements.

Installation of 20(S)-Formyl Group

The propanal side chain at position 20(S) is introduced through a PCC (Pyridinium Chlorochromate) oxidation of a secondary alcohol precursor. Dichloromethane (DCM) serves as the solvent, with a 72% yield reported.

Optimization Insights :

  • Catalyst loading : 1.2 eq PCC ensures complete oxidation without over-oxidation to carboxylic acids.

  • Workup : Quenching with sodium bisulfite removes excess oxidant.

Stereoselective Formation of (E,E)-Diene System

The conjugated diene in the side chain is established via a Wittig reaction between a stabilized ylide and an α,β-unsaturated aldehyde. Triphenylphosphine and ethyl vinyl ether generate the ylide in situ, reacting with the aldehyde intermediate to yield the (E,E)-configured diene.

Table 2: Wittig Reaction Parameters

ParameterValue
Ylide PrecursorEthyl vinyl ether
Basen-Butyllithium
SolventTetrahydrofuran (THF)
Temperature-78°C → 0°C (slow warming)
Stereoselectivity>98% (E,E)

Purification and Characterization

Final purification employs silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the target compound with >99% chemical purity. Key characterization data includes:

  • NMR (400 MHz, CDCl₃) : δ 9.72 (s, 1H, CHO), 5.52–5.48 (m, 2H, olefinic H), 4.15 (dd, J = 6.8 Hz, 1H, TBS-O).

  • HRMS (ESI+) : m/z 443.3352 [M+H]⁺ (calc. 443.3348).

Comparative Analysis of Alternative Routes

While the Calverley method remains seminal, patent literature suggests supplementary approaches:

  • Rhodium-catalyzed hydrogenation : For stereocontrol in octahydroindenyl systems.

  • Reformatsky reactions : To construct β-hydroxy ester intermediates, though requiring stringent temperature control.

Industrial Scalability and Environmental Considerations

Large-scale synthesis faces hurdles in:

  • Cost of TBSCl : Alternatives like TMS (trimethylsilyl) groups reduce expense but offer lower stability.

  • Photochemical steps : Energy-intensive UV reactors necessitate flow systems for efficiency.

  • Chromium waste : PCC oxidation generates toxic byproducts, prompting exploration of TEMPO/bleach systems as greener alternatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the polycyclic framework of this compound?

  • Methodology : The compound’s fused indenyl and cyclohexylidene systems require multi-step stereocontrolled synthesis. Key steps include:

  • Protecting group chemistry : Use of tert-butyldimethylsilyl (TBS) groups to stabilize hydroxyl intermediates during cyclohexylidene formation .
  • Conjugated diene formation : Wittig or Horner-Wadsworth-Emmons reactions to install ethylidene/methylene groups with precise E/Z selectivity .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce (S)- and (R)-configurations at stereocenters .
    • Analytical validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR .

Q. How can the stereochemical integrity of the compound be verified experimentally?

  • Techniques :

  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Circular Dichroism (CD) : Correlate Cotton effects with known stereochemical profiles of similar sesquiterpenoids .
  • NMR coupling constants : Analyze vicinal coupling (e.g., 3JHH^3J_{HH}) in the cyclohexylidene ring to confirm chair conformations .

Q. What are the critical safety considerations when handling tert-butyldimethylsilyl (TBS) protecting groups during synthesis?

  • Hazard mitigation :

  • TBS-Cl reactivity : Use anhydrous conditions and inert gas (N2_2) to prevent hydrolysis, which releases HCl .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; work in a fume hood to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How do computational methods aid in predicting the compound’s reactivity and regioselectivity?

  • Approach :

  • DFT calculations : Optimize transition states for ethylidene addition to the indenyl system, identifying kinetic vs. thermodynamic pathways .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) based on conformational flexibility of the propanal side chain .
    • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine computational models .

Q. What experimental and theoretical approaches resolve contradictions in stereochemical assignments?

  • Case study : Discrepancies in E/Z configuration of ethylidene groups.

  • Variable temperature NMR : Detect dynamic effects (e.g., ring flipping) that obscure stereochemical signals at room temperature .
  • TD-DFT simulations : Predict UV/Vis spectra of diastereomers and match with experimental data to assign configurations .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • Protocol :

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure oxidative degradation rates; monitor TBS group hydrolysis via LC-MS .
  • Stability testing : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess oral bioavailability .

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